N-cyclopentyl-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
Description
N-cyclopentyl-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a thioacetamide derivative featuring a pyrimidinone core substituted at the 4-position with a phenyl group and at the 2-position with a sulfanyl-linked acetamide moiety. The cyclopentyl group on the acetamide nitrogen distinguishes it from related compounds, which typically bear aromatic or substituted aromatic groups at this position.
Properties
Molecular Formula |
C17H19N3O2S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-cyclopentyl-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H19N3O2S/c21-15-10-14(12-6-2-1-3-7-12)19-17(20-15)23-11-16(22)18-13-8-4-5-9-13/h1-3,6-7,10,13H,4-5,8-9,11H2,(H,18,22)(H,19,20,21) |
InChI Key |
NNDLJUCSSZQYJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydropyrimidinone core, followed by the introduction of the phenyl and cyclopentyl groups through various coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The phenyl and cyclopentyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could offer specific advantages.
Industry: The compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Core Pyrimidinone Modifications
The pyrimidinone ring (6-oxo-1,6-dihydropyrimidin-2-yl) is a common scaffold in analogs. Key substitutions include:
- 4-Phenyl group : Present in the target compound and analogs like 2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide .
- 4-Methyl group : Found in anticonvulsant lead compounds (e.g., N-(4-bromophenyl) derivatives) .
- 5-Allyl or 5-tosyl groups : Observed in derivatives with enhanced lipophilicity or steric bulk (e.g., N-(4-methylphenyl)acetamide) .
Acetamide N-Substituents
The cyclopentyl group in the target compound contrasts with the following substituents in analogs:
- Aromatic rings :
- Heterocyclic groups :
Conformational Analysis
Crystallographic studies reveal that substituents impact molecular geometry:
- In N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, the pyrimidine and benzene rings form a dihedral angle of 42.25°, stabilized by intramolecular N–H⋯N hydrogen bonds .
- Analogous compounds with bulkier substituents (e.g., 4-bromophenyl) exhibit greater ring inclination (59.70°–62.18°), affecting packing and intermolecular interactions .
Physicochemical Properties
Anticonvulsant Activity
Enzyme Inhibition
- Derivatives with indole-oxadiazole moieties () demonstrate α-glucosidase and butyrylcholinesterase inhibition, suggesting pyrimidinone thioacetamides may target multiple pathways.
Implications for the Target Compound
Further pharmacological profiling is required.
Biological Activity
N-cyclopentyl-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a cyclopentyl group and a pyrimidine derivative with a thioether linkage. Its structural formula can be represented as follows:
This compound exhibits several mechanisms of action which contribute to its biological activity:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various pathogens, although detailed mechanisms remain to be elucidated.
Biological Activity Overview
The biological activities of this compound include:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against certain bacterial strains. |
| Antiproliferative | Inhibits cancer cell proliferation in vitro. |
| Enzyme Inhibition | Acts as an inhibitor for specific metabolic enzymes. |
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of the compound against various bacteria. The results indicated that it inhibited the growth of certain strains, demonstrating a dose-dependent response.
Antiproliferative Effects
Research involving cancer cell lines showed that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
Enzyme Inhibition Studies
In vitro studies have demonstrated that the compound inhibits enzymes such as isocitrate dehydrogenase (IDH), which is crucial in cancer metabolism. This inhibition is associated with altered metabolic flux and reduced proliferation in cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
